1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Description
Properties
Molecular Formula |
C17H14ClN3OS |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H14ClN3OS/c1-12-19-20-17(21(12)15-5-3-2-4-6-15)23-11-16(22)13-7-9-14(18)10-8-13/h2-10H,11H2,1H3 |
InChI Key |
WRYFFPGPRPSYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbothioamide Cyclization
A common approach involves reacting methyl-substituted hydrazine derivatives with carbon disulfide (CS₂) in basic media. For example, 4-phenyl-3-thiosemicarbazide derivatives undergo cyclization in aqueous NaOH to yield 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon, followed by dehydration (Scheme 1).
Reaction Conditions
Alternative Route via Thiosemicarbazide Intermediates
Thiosemicarbazides derived from methyl ketones can also cyclize under acidic conditions. For instance, refluxing methyl acetylhydrazine with phenyl isothiocyanate in ethanol yields a thiosemicarbazide intermediate, which cyclizes in HCl to form the triazolethione.
Integrated One-Pot Approaches
Recent advances favor one-pot methodologies to streamline synthesis.
Multi-Component Reaction (MCR) Strategy
A four-component reaction combining methyl hydrazinecarbothioamide, phenylglyoxylate, 4-chlorophenylacetyl chloride, and CS₂ in the presence of InCl₃ (20 mol%) yields the target compound directly.
Conditions
Characterization and Analytical Data
The compound is characterized using spectroscopic techniques:
NMR Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activities. Specifically, derivatives of 1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one have been shown to possess antibacterial and antifungal properties. These activities are attributed to the triazole ring's ability to disrupt fungal cell wall synthesis and bacterial protein synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group enhances its cytotoxicity against specific cancer types .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. It has been reported to possess a higher antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene. This property is significant for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results demonstrated that 1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics .
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values indicated a promising therapeutic index for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The addition of a benzimidazole (5v) or fluoroquinazolinyl-piperidinyl (5j) group enhances antifungal and antibacterial potency compared to the target compound, likely due to improved target binding (e.g., enzyme inhibition) .
- The 4-methoxyphenyl substituent in the analog from increases molecular weight but lacks reported bioactivity, suggesting substituent polarity may influence solubility or target specificity.
Thermal Stability :
- Compounds with extended aromatic systems (e.g., 5v, 5j) exhibit higher melting points (>150°C) compared to simpler analogs, indicating enhanced crystallinity and stability .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target compound shares C=O and C-Cl absorption bands with analogs like 5v and 5j. However, 5j shows additional peaks for quinazolinyl C-F bonds (1090–1120 cm⁻¹) .
- NMR : The methyl group (δ 2.4–2.6 ppm) in the target compound is consistent across analogs, but 5v displays downfield shifts for benzimidazole protons (δ 8.3–8.5 ppm) .
- HRMS : The target compound’s exact mass (350.82) aligns with calculated values, while analogs like 5j show deviations <0.001 Da, confirming synthesis accuracy .
Biological Activity
1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enhance its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a triazole ring which is known for its role in various biological activities. The presence of the 4-chlorophenyl and 5-methyl-4-phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various benzotriazole derivatives, the compound exhibited moderate antibacterial activity against strains such as Escherichia coli and Bacillus subtilis . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to 1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against human colon cancer cells (HCT116), suggesting a promising avenue for further development .
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . The exact pathways involved are still under investigation but may include modulation of NF-kB signaling pathways.
Study 1: Antimicrobial Screening
In a systematic screening of triazole derivatives, 1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one was evaluated alongside other compounds for its antibacterial efficacy. The results indicated that it possessed comparable activity to known antibiotics, highlighting its potential as a lead compound for further development in antimicrobial therapies .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | E. coli | 32 µg/mL |
| Compound B (similar structure) | Bacillus subtilis | 16 µg/mL |
| Target Compound | E. coli | 64 µg/mL |
Study 2: Anticancer Activity
A recent study assessed the anticancer effects of several triazole derivatives on HCT116 cells. The target compound exhibited an IC50 value of 5 µM, indicating significant cytotoxicity compared to the control drug doxorubicin with an IC50 of 0.5 µM .
| Compound | IC50 (µM) |
|---|---|
| Doxorubicin | 0.5 |
| Target Compound | 5 |
| Other Triazole Derivative A | 10 |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves constructing the triazole ring, introducing the sulfanyl linkage, and coupling the chlorophenyl ethanone moiety. Key steps include:
- Triazole Formation : Use azide-alkyne cyclization or condensation of thiosemicarbazides with ketones under acidic conditions .
- Sulfanyl Group Introduction : React the triazole intermediate with a chlorophenyl ethanone derivative via nucleophilic substitution (e.g., using NaH in anhydrous THF) .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 ratio) and recrystallization from ethanol to achieve >95% purity .
Critical Parameters : Control reaction temperature (60–80°C for triazole formation) and moisture-free conditions to prevent side reactions.
Q. What analytical techniques are most effective for characterizing the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the triazole ring (δ 8.1–8.3 ppm for aromatic protons) and sulfanyl linkage (δ 3.5–4.0 ppm for SCH) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., SHELX-2018/3) with high-resolution data (R-factor < 0.05) to resolve spatial arrangements of the chlorophenyl and triazole groups .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 379.8 [M+H]) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (≥50 mg/mL) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Poor aqueous solubility (<0.1 mg/mL) may require formulation with cyclodextrins .
- Stability Analysis : Conduct HPLC-UV (λ = 254 nm) at 24/48-hour intervals under physiological conditions (37°C, pH 7.4). Degradation >10% indicates need for stabilized storage (-20°C under nitrogen) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for anticancer assays) .
- Data Reprodubility : Validate findings via orthogonal methods (e.g., ATP-based viability assays vs. flow cytometry) .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to account for inter-lab variability in IC measurements .
Q. What computational strategies elucidate the compound’s mechanism of action against biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR). Optimize binding poses with AMBER force fields .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl on phenyl) with bioactivity using descriptors like LogP and polar surface area .
Q. How can structural analogs enhance bioactivity while minimizing toxicity?
Methodological Answer:
- SAR Studies : Modify substituents systematically (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and screen for improved selectivity (e.g., lower IC in cancer vs. normal cells) .
- Toxicity Profiling : Use zebrafish embryos (Danio rerio) for acute toxicity (LC > 100 µM) and Ames tests for mutagenicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
